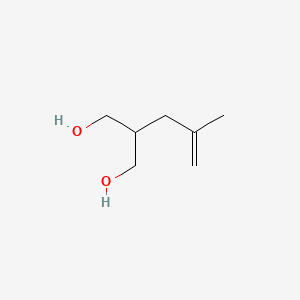
2-(2-Methylallyl)-1,3-propanediol
Cat. No. B8546123
M. Wt: 130.18 g/mol
InChI Key: LSRWBNVBEAVXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181186B2
Procedure details


Under a nitrogen atmosphere, a solution of 2-(2-methylallyl)propane-1,3-diol (2.00 g) and silver trifluoromethanesulfonate (197 mg) in dichloromethane (40 mL) was stirred at 80° C. for 2 days. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure to give the title compound (2.00 g) as a brown oil. This compound was used for the next step without further purification.


Name
silver trifluoromethanesulfonate
Quantity
197 mg
Type
catalyst
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:9])[CH2:3][CH:4]([CH2:7][OH:8])[CH2:5][OH:6]>ClCCl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:9][C:2]1([CH3:1])[O:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(CO)CO)=C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
silver trifluoromethanesulfonate
|
|
Quantity
|
197 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CO1)CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
